molecular formula C9H7NO3 B2710534 1H-Indole-2,3-dione, 5-hydroxy-7-methyl- CAS No. 1041857-41-3

1H-Indole-2,3-dione, 5-hydroxy-7-methyl-

Cat. No.: B2710534
CAS No.: 1041857-41-3
M. Wt: 177.159
InChI Key: HDKUDASBVPSNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-2,3-dione, 5-hydroxy-7-methyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2,3-dione, 5-hydroxy-7-methyl- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. The process starts with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions, leading to the formation of the indole ring system. For this specific compound, the starting materials would include a substituted phenylhydrazine and a suitable ketone or aldehyde that introduces the hydroxy and methyl groups at the desired positions.

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of catalysts and controlled reaction environments further improves the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-2,3-dione, 5-hydroxy-7-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures, which are important intermediates in many biological processes.

    Reduction: Reduction reactions can convert the dione moiety to dihydroxy derivatives.

    Substitution: Electrophilic substitution reactions are common, especially at the 5-hydroxy and 7-methyl positions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinonoid derivatives.

    Reduction: Dihydroxy indole derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1H-Indole-2,3-dione, 5-hydroxy-7-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its role in biological pathways and as a potential therapeutic agent.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione, 5-hydroxy-7-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in critical biological processes. It may also interact with cellular receptors, influencing signal transduction pathways and gene expression. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 1H-Indole-2,3-dione, 5-methyl-
  • 1H-Indole-2,3-dione, 5-hydroxy-
  • 1H-Indole-2,3-dione, 7-methyl-

Comparison: 1H-Indole-2,3-dione, 5-hydroxy-7-methyl- is unique due to the presence of both hydroxy and methyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity and potential for functionalization, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.

Properties

IUPAC Name

5-hydroxy-7-methyl-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-4-2-5(11)3-6-7(4)10-9(13)8(6)12/h2-3,11H,1H3,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKUDASBVPSNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.